molecular formula C8H4F7NO4S2 B12843054 N-(4-Fluorophenyl) bis-trifluoromethane sulfonimide

N-(4-Fluorophenyl) bis-trifluoromethane sulfonimide

Cat. No.: B12843054
M. Wt: 375.2 g/mol
InChI Key: KMIODTZTJIDKBY-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl) bis-trifluoromethane sulfonimide is a chemical compound known for its unique properties and applications in various fields. It is a derivative of bis(trifluoromethane)sulfonimide, with a fluorophenyl group attached to the nitrogen atom. This compound is widely used in organic synthesis, particularly as a reagent and catalyst in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl) bis-trifluoromethane sulfonimide typically involves the reaction of 4-fluoroaniline with trifluoromethanesulfonyl fluoride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like methylene chloride at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent quality and yield. The product is then purified through crystallization or distillation techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl) bis-trifluoromethane sulfonimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like potassium hydride, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out in organic solvents like methylene chloride or tetrahydrofuran under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl) bis-trifluoromethane sulfonimide involves its ability to act as a strong electron-withdrawing group. This property allows it to stabilize reactive intermediates and facilitate various chemical reactions. The compound interacts with molecular targets through its trifluoromethanesulfonyl groups, which can form strong bonds with other molecules, leading to the desired chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Fluorophenyl) bis-trifluoromethane sulfonimide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific applications where these properties are advantageous, such as in the synthesis of fluorinated organic compounds and in materials science .

Properties

Molecular Formula

C8H4F7NO4S2

Molecular Weight

375.2 g/mol

IUPAC Name

1,1,1-trifluoro-N-(4-fluorophenyl)-N-(trifluoromethylsulfonyl)methanesulfonamide

InChI

InChI=1S/C8H4F7NO4S2/c9-5-1-3-6(4-2-5)16(21(17,18)7(10,11)12)22(19,20)8(13,14)15/h1-4H

InChI Key

KMIODTZTJIDKBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)F

Origin of Product

United States

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